molecular formula C10H9N3O3 B3157224 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid CAS No. 847606-79-5

2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid

Cat. No. B3157224
CAS RN: 847606-79-5
M. Wt: 219.2 g/mol
InChI Key: WEMBHOICJGWUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid” is a chemical compound with the linear formula C10H10O3N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This compound is a solid in form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in a research paper . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(O)COC1=CC(N2C=NN=C2)=CC=C1.Cl . This indicates that the compound contains a triazole ring attached to a phenyl group, which is further linked to an acetic acid moiety through an ether linkage .

Scientific Research Applications

Triazole derivatives, including compounds like 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, have garnered interest in scientific research due to their broad spectrum of biological activities. These compounds are part of a class of five-membered heterocyclic compounds notable for their diverse biological properties, which include anti-inflammatory, antimicrobial, antitumoral, and antiviral activities among others. Their structural variation allows for significant versatility in pharmaceutical and agricultural applications, making them a focus of extensive study and development (Ferreira et al., 2013).

Biological Activities and Applications

The chemical framework of triazoles, including this compound, allows for potential uses in a variety of therapeutic areas. This includes their application in treating neglected diseases, combating resistant bacterial strains, and addressing new viral outbreaks. The flexibility in their chemical structure enables the synthesis of compounds targeting specific biological pathways, offering pathways to novel treatments for a range of conditions (Ferreira et al., 2013).

Environmental and Agricultural Implications

In addition to their medicinal applications, triazole derivatives have been explored for their role in environmental and agricultural settings. Their activity against various pests and diseases affecting crops highlights their importance in developing safer, more effective agrochemicals. Furthermore, the study of these compounds extends to their behavior in aquatic environments and their potential impacts on water quality and ecosystem health, underscoring the need for comprehensive evaluation and responsible use (Muszyński et al., 2019).

Advances in Synthesis and Sustainability

The synthesis of triazole derivatives, including eco-friendly approaches, has been a focus of recent research, aiming to improve the efficiency and reduce the environmental impact of production processes. Innovations in green chemistry and sustainable synthesis methods are crucial for expanding the utility of these compounds while minimizing their ecological footprint. Efforts to develop new, more efficient synthetic routes that consider energy conservation and environmental sustainability are ongoing, reflecting the broader shift towards greener pharmaceutical and chemical manufacturing practices (de Souza et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed, may cause eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBHOICJGWUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was added (3-amino-phenoxy)-acetic acid 2 (167 mg, 1.0 mmol, 1.0 eq.), toluene (5.0 mL), DMF (0.5 mL), p-toluene sulfonic acid monohydrate (209 mg, 1.1 mmol, 1.1 eq.), and sym-diformyl hydrazine (96.8 mg, 1.1 mmol, 1.1 eq.). The mixture was refluxed overnight. Upon cooling to RT, the reaction mixture separated out into two layers with product in the bottom brown oil layer and toluene in the clear top layer. The toluene layer was removed; water was added to the brown oil and then extracted with EtOAc 3×. The combined organic layers were then dried with Na2SO4, concentrated via rotary evaporation, and then triturated with ether to give (3-[1,2,4]Triazol-4-yl-phenoxy)-acetic acid 24 as an orange solid (65.0 mg, 30% yield). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 220.1 (M+H)+1 1H-NMR, Varian 400 MHz (DMSO-d6) δ 9.10 (s, 2H), 7.48 (m, 1H), 7.39 (t, 1H), 7.31 (dd, 1H), 7.00 (dd, 1H), 4.80 (s, 2H) ppm.
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
96.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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